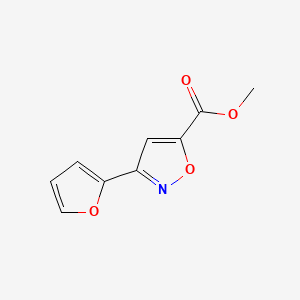
Chlorobis(triphenylphosphino)phenylnickel(II)
描述
Chlorobis(triphenylphosphino)phenylnickel(II) is a coordination compound with the molecular formula C42H35ClNiP2. It is a yellow powder that is insoluble in water and has a molecular weight of approximately 695.78 g/mol
作用机制
Mode of Action
For instance, chlorosulfonation of benzene involves the reaction of benzene with chlorosulfonic acid . Another example is the nucleophilic alkylation of benzene mediated by organocalcium compounds .
Pharmacokinetics
These properties can be influenced by factors such as the compound’s molecular weight, solubility, and chemical structure .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “Benzene;chloronickel;triphenylphosphanium”. For instance, the presence of other chemicals, temperature, pH, and light conditions can affect the compound’s reactivity and stability .
生化分析
Biochemical Properties
Benzene, one of its components, is known to participate in various biochemical reactions, particularly those involving aromatic compounds . The nature of these interactions often involves the delocalization of π electrons, a characteristic feature of aromatic compounds .
Cellular Effects
Benzene, a component of this compound, is known to have significant effects on cellular function . It can cause central nervous system depression and destroy bone marrow, leading to injury in the hematopoietic system .
Molecular Mechanism
Benzene, a component of this compound, is known to undergo various reactions at the benzylic position, which are important for synthesis . These reactions involve free radical bromination, nucleophilic substitution, and oxidation .
Temporal Effects in Laboratory Settings
The temporal effects of Benzene;chloronickel;triphenylphosphanium in laboratory settings are currently unknown. Benzene, a component of this compound, is known to have significant effects over time. For instance, long-term exposure to benzene can cause hematotoxicity, genotoxicity, and immunotoxicity in humans .
Dosage Effects in Animal Models
The effects of different dosages of Benzene;chloronickel;triphenylphosphanium in animal models are currently unknown. Benzene, a component of this compound, has been studied extensively. For instance, it was calculated that a daily intake of 0.02 mg of benzene was associated with a lifetime excess cancer risk of 10-5 .
Metabolic Pathways
Benzene, a component of this compound, is known to participate in various metabolic pathways, particularly those involving aromatic compounds .
Transport and Distribution
Benzene, a component of this compound, is known to be highly volatile, and most exposure is through inhalation .
Subcellular Localization
Benzene, a component of this compound, is known to influence the reactivity of a benzene ring towards electrophilic attack .
准备方法
Synthetic Routes and Reaction Conditions
Chlorobis(triphenylphosphino)phenylnickel(II) can be synthesized through the reaction of nickel(II) chloride with triphenylphosphine and phenylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out in a solvent such as tetrahydrofuran (THF). The general reaction scheme is as follows:
NiCl2+2PPh3+PhMgBr→Ni(Ph)(PPh3)2Cl+MgBrCl
Industrial Production Methods
While specific industrial production methods for Chlorobis(triphenylphosphino)phenylnickel(II) are not widely documented, the synthesis generally follows similar laboratory procedures but on a larger scale. The use of automated reactors and controlled environments ensures the purity and consistency of the compound.
化学反应分析
Types of Reactions
Chlorobis(triphenylphosphino)phenylnickel(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state nickel complexes.
Reduction: It can be reduced to form lower oxidation state nickel species.
Substitution: Ligand substitution reactions are common, where the triphenylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve the use of other phosphines or nitrogen-based ligands under inert conditions.
Major Products Formed
Oxidation: Formation of nickel(III) or nickel(IV) complexes.
Reduction: Formation of nickel(0) or nickel(I) species.
Substitution: Formation of new nickel complexes with different ligands.
科学研究应用
Chlorobis(triphenylphosphino)phenylnickel(II) has a wide range of applications in scientific research:
Biology: The compound is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to interact with DNA and proteins.
Industry: It is used in the development of new materials and as a catalyst in industrial chemical processes.
相似化合物的比较
Similar Compounds
Dichlorobis(triphenylphosphine)nickel(II): This compound has two chloride ligands instead of one chloride and one phenyl ligand.
Bis(triphenylphosphine)nickel(II) chloride: Similar to the dichloride complex but with different ligand arrangements and reactivity.
Uniqueness
Chlorobis(triphenylphosphino)phenylnickel(II) is unique due to the presence of both a phenyl ligand and triphenylphosphine ligands. This combination provides distinct electronic and steric properties, making it a versatile catalyst and a valuable compound for various research applications.
属性
IUPAC Name |
benzene;chloronickel;triphenylphosphanium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15P.C6H5.ClH.Ni/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-6-5-3-1;;/h2*1-15H;1-5H;1H;/q;;-1;;+1/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUYSUXXZQZYIIX-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=[C-]C=C1.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H37ClNiP2+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
697.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[2-Methoxycarbonyl-2-(BOC-amino)ethyl]phenylboronic acid pinacol ester](/img/structure/B3126565.png)
![(R)-2-tert-Butoxycarbonylamino-3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-propionic acid methyl ester](/img/structure/B3126567.png)


![2-Methyl-4-(2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carbonyl)benzonitrile](/img/structure/B3126607.png)
![[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-acetic acid](/img/structure/B3126620.png)
![4-[(2,3-Dihydro-benzo[1,4]dioxine-6-carbonyl)-amino]-butyric acid](/img/structure/B3126621.png)
![[1,1'-Biphenyl]-3,4-diamine, 4'-fluoro-](/img/structure/B3126630.png)





![5'-Amino-1',3'-dihydrospiro[imidazolidine-4,2'-indene]-2,5-dione](/img/structure/B3126649.png)
